molecular formula C7H5BrO4 B13028520 2-bromo-4,6-dihydroxyBenzoic acid

2-bromo-4,6-dihydroxyBenzoic acid

Cat. No.: B13028520
M. Wt: 233.02 g/mol
InChI Key: AKISZGCAZIDBSX-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4,6-trihydroxybenzoic acid using bromine in an acidic medium. The reaction typically proceeds under mild conditions, with the bromine selectively substituting the hydrogen atom at the 2-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques. The use of advanced equipment and automation ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,6-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4,6-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-hydroxybenzoic acid: Similar structure but with only one hydroxyl group.

    3-Bromo-4-hydroxybenzoic acid: Bromine and hydroxyl groups at different positions.

    5-Bromo-2,4-dihydroxybenzoic acid: Similar structure with bromine at the 5-position

Uniqueness

2-Bromo-4,6-dihydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at strategic positions allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

2-Bromo-4,6-dihydroxybenzoic acid (C7H5BrO4) is an aromatic compound notable for its potential biological activities. This article explores its antimicrobial, anticancer, and anti-diabetic properties, supported by various studies and case analyses.

  • Molecular Formula : C7H5BrO4
  • Molecular Weight : Approximately 233.02 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Key Findings:

  • Antibacterial Activity : In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL against MRSA strains .
  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a chelating agent, thereby inhibiting essential enzymatic processes.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.

Research Highlights:

  • Cell Lines Tested : The compound has shown cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and BEL-7402 (liver cancer) cells, with IC50 values ranging from 3.09 to 8.71 µg/mL .
  • In Vivo Studies : Extracts containing this compound have inhibited tumor growth in animal models, suggesting its potential as a therapeutic agent in cancer treatment .
Cell LineIC50 Value (µg/mL)Source
A5498.71
MCF-74.77
BEL-74023.09

Anti-Diabetic Activity

Emerging research suggests that the compound may also possess anti-diabetic properties.

Findings:

  • PTP1B Inhibition : Studies indicate that derivatives of this compound inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways .
  • Effect on Blood Glucose Levels : In vivo tests on diabetic rats demonstrated a decrease in blood glucose levels following administration of extracts containing the compound .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested the antimicrobial activity of various phenolic compounds, including this compound, against a panel of pathogens. The study concluded that it had superior activity against both Gram-positive and Gram-negative bacteria compared to other phenolic acids .
  • Cytotoxicity Assessment :
    • A comparative study assessed the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. It was found that this compound selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cells .

Properties

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

IUPAC Name

2-bromo-4,6-dihydroxybenzoic acid

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,9-10H,(H,11,12)

InChI Key

AKISZGCAZIDBSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)Br)O

Origin of Product

United States

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